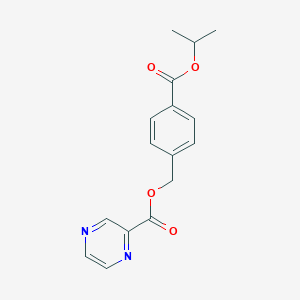![molecular formula C24H31N3O2 B246981 1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine, also known as MPDP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used for scientific research purposes. The compound has been of great interest to researchers due to its unique properties, including its mechanism of action and physiological effects.
Mechanism of Action
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine acts as a dopamine and serotonin reuptake inhibitor. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake. This results in an increase in the concentration of dopamine and serotonin in the synaptic cleft, leading to an increase in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly due to its effects on dopamine and serotonin. The compound increases the release of these neurotransmitters, leading to an increase in their activity. This results in various effects, including increased locomotor activity, increased heart rate, and increased blood pressure. This compound has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine has several advantages for lab experiments. It is a potent and selective dopamine and serotonin reuptake inhibitor, making it an ideal tool for studying the effects of these neurotransmitters. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations, including its potential for abuse and its lack of specificity for other neurotransmitters.
Future Directions
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine has several potential future directions for research. One direction is to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. Another direction is to investigate its effects on other neurotransmitters, such as norepinephrine and acetylcholine. Additionally, further research is needed to determine the long-term effects of this compound on the brain and the potential for abuse.
Conclusion
In conclusion, this compound is a psychoactive compound that has been used for scientific research purposes. The compound has unique properties, including its mechanism of action and physiological effects, that make it an ideal tool for studying the effects of dopamine and serotonin on the brain. While this compound has several advantages for lab experiments, it also has limitations and potential for abuse. Further research is needed to determine its potential therapeutic applications and long-term effects on the brain.
Synthesis Methods
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine can be synthesized using a simple method that involves the reaction of piperazine with 1-(2-methoxyphenyl)-4-(phenylacetyl)piperidine. The reaction takes place in the presence of a catalyst and a solvent. The resulting compound is then purified using various techniques, including recrystallization and chromatography. The purity of the final product is determined using analytical techniques such as NMR spectroscopy.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine has been used for scientific research purposes, particularly in the field of neuroscience. The compound has been used to study the effects of dopamine and serotonin on the brain. It has also been used to investigate the role of these neurotransmitters in various neurological disorders, including Parkinson's disease and depression.
properties
Molecular Formula |
C24H31N3O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C24H31N3O2/c1-29-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-27(14-12-21)24(28)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3 |
InChI Key |
BPKYZOGOXYSDOF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)




![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)

![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)